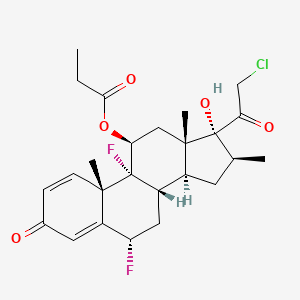

11-Propionate 21- chloro diflorasone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,20-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVRBARAKYZKQQ-BZMPXQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171161 | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181527-42-4 | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181527424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Propionate 21- chloro diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-PROPIONATE 21- CHLORO DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T2132Q01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diflorasone Derivatives

This technical guide provides a comprehensive overview of diflorasone, with a specific focus on the requested "11-Propionate 21-chloro diflorasone" and the clinically significant "diflorasone diacetate." The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways.

Introduction to Diflorasone and its Derivatives

Diflorasone is a synthetic glucocorticoid corticosteroid.[1] While diflorasone itself has not been marketed, its esterified derivatives are utilized for their potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1][2] The most common and well-documented derivative is diflorasone diacetate.

The compound "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, often classified as an impurity or a related compound of other corticosteroids, such as Halobetasol Propionate.[3][4] Its chemical name is 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate.[3] Due to the limited availability of in-depth technical data on "11-Propionate 21-chloro diflorasone," this guide will primarily focus on the extensively studied and clinically relevant diflorasone diacetate to provide a thorough understanding of the diflorasone core structure's therapeutic applications.

Chemical and Physical Properties

A clear distinction between "11-Propionate 21-chloro diflorasone" and "diflorasone diacetate" is crucial for understanding their respective properties. The following table summarizes their key chemical identifiers and properties.

| Property | 11-Propionate 21-chloro diflorasone | Diflorasone Diacetate |

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-21-chloro-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one 11-propionate | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[5] |

| CAS Number | 181527-42-4[3] | 33564-31-7[5] |

| Molecular Formula | C25H31ClF2O5[4] | C26H32F2O7[5] |

| Molecular Weight | 485.0 g/mol [4] | 494.5 g/mol [6] |

| Synonyms | 11-O-Propionyl Halobetasol, Halobetasol Propionate USP Related Compound B[3] | Florone, Psorcon[7] |

Mechanism of Action

Diflorasone diacetate, like other topical corticosteroids, exerts its therapeutic effects through multiple mechanisms. The primary mode of action involves its function as a corticosteroid hormone receptor agonist.[8]

Genomic Pathway:

-

Cellular Entry and Receptor Binding: Diflorasone diacetate diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[5][9]

-

Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[10]

-

Gene Transcription Modulation: Within the nucleus, the GR-diflorasone complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either activate or repress gene transcription.[5][10]

-

Anti-inflammatory Protein Synthesis: A key action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2][6] These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[2][6]

Non-Genomic Pathway: Topical corticosteroids can also elicit rapid, non-genomic effects that are independent of gene transcription. These are thought to be mediated by membrane-bound GRs and interactions with various signal transduction pathways.[11]

The following diagram illustrates the genomic signaling pathway of diflorasone diacetate.

Pharmacokinetics

The pharmacokinetic profile of topically applied diflorasone diacetate is influenced by several factors.

| Parameter | Description |

| Absorption | The extent of percutaneous absorption is determined by the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[12] Inflammation and other skin diseases can increase absorption.[12] |

| Distribution | Once absorbed, it is handled by pharmacokinetic pathways similar to systemically administered corticosteroids.[2] It binds to plasma proteins to varying degrees.[2][12] |

| Metabolism | Primarily metabolized in the liver.[2][12] |

| Excretion | Excreted by the kidneys.[2][12] Some metabolites are also excreted in the bile.[12] |

Clinical Efficacy

Diflorasone diacetate is a high-potency corticosteroid indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[6][13]

| Study Design | Comparison | Indication | Key Findings | Reference |

| Double-blind, multicenter, 2-week study (n=100) | 0.05% diflorasone diacetate cream vs. 0.05% fluocinonide cream | Psoriasis | Diflorasone diacetate showed significantly lower mean total scores for erythema, scaling, and induration at days 7 and 14.[14] | J Dermatol Treat (1995) |

| Double-blind comparison (n=384) | 0.05% diflorasone diacetate cream vs. 0.05% fluocinonide cream | Psoriasis or atopic/neurodermatitis | Diflorasone diacetate was as effective as fluocinonide.[15] | J Int Med Res (1976) |

| 3-week study (n=60) | 0.05% diflorasone diacetate cream and ointment | Eczematous dermatosis or dermatitis | Both formulations showed an efficacy of 95% over the 21-day treatment period with rare side effects.[16] | Z Hautkr (1984) |

Experimental Protocols

Vasoconstrictor Assay for Potency Determination

This assay is a standard method used to compare and predict the potencies of topical corticosteroids.[12]

Protocol Details:

-

Subject Selection: Healthy volunteers with no history of skin diseases are recruited.

-

Drug Application: A specified amount of the test compound (e.g., diflorasone diacetate) and reference standards are dissolved in a vehicle like 95% alcohol and applied to designated sites on the forearm.[15]

-

Occlusion: In some protocols, the application sites may be covered with an occlusive dressing for a defined period to enhance penetration.[6]

-

Observation and Scoring: At predetermined time points after application, the sites are visually assessed for the degree of skin blanching (vasoconstriction). The blanching is typically graded on a scale (e.g., 0-4).

-

Data Analysis: The potency of the test compound is determined by comparing its vasoconstrictor response to that of the reference standards.

Clinical Trial Protocol for Psoriasis

The following is a generalized workflow for a clinical trial evaluating the efficacy of diflorasone diacetate cream in patients with psoriasis.

Protocol Details:

-

Patient Population: Patients with moderate to severe psoriasis, with target lesions exhibiting specific baseline scores for erythema, induration, and scaling.[14]

-

Study Design: A randomized, double-blind, multicenter, bilateral-paired comparison design is often employed.[14]

-

Treatment Regimen: Patients apply the assigned cream (e.g., 0.05% diflorasone diacetate) to the target lesions twice daily for a specified duration (e.g., 2 weeks).[14]

-

Efficacy Assessments: The severity of erythema, induration, and scaling are rated by investigators at baseline and follow-up visits.[14] Global assessments of improvement by both the investigator and the patient are also collected.[14]

-

Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Synthesis and Analytical Methods

The synthesis of diflorasone and its derivatives can be achieved through multi-step chemical processes. For instance, a 6α-fluorinated betamethasone 9,11-oxido 21-acetate can be converted to a 17,21-diacetate, which upon reaction with hydrofluoric acid yields diflorasone diacetate.[17]

A variety of analytical methods are employed for the characterization and quality control of diflorasone diacetate and its formulations, including:

-

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS)[18]

-

Electrophoresis[18]

-

Spectrophotometry[18]

-

Voltammetry[18]

-

Chemiluminescence[18]

-

Radioimmunoassay[18]

Conclusion

While "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, the bulk of scientific and clinical research has focused on diflorasone diacetate. This potent topical corticosteroid has a well-established mechanism of action, pharmacokinetic profile, and clinical efficacy in the management of corticosteroid-responsive dermatoses. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of research, drug development, and clinical practice.

References

- 1. Diflorasone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 11-Propionate 21-chloro diflorasone | CAS No- 181527-42-4 | 11-O-Propionyl Halobetasol [chemicea.com]

- 4. 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | CID 71587593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. drugs.com [drugs.com]

- 8. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Articles [globalrx.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

11-Propionate 21-chloro diflorasone chemical structure and properties

An In-depth Technical Guide on the Corticosteroid Derivative: 11-Propionate 21-chloro diflorasone

This guide provides a detailed overview of the chemical structure, properties, and putative biological mechanism of 11-Propionate 21-chloro diflorasone. Given the limited publicly available data for this specific molecule, which is identified as a related substance or impurity of the potent corticosteroid Halobetasol Propionate, this document leverages data from the parent compound, Diflorasone, and its well-studied derivative, Diflorasone Diacetate, to provide a comprehensive technical context for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

11-Propionate 21-chloro diflorasone is a synthetic corticosteroid derivative. Its chemical identity is established with a unique CAS number and a defined molecular structure, indicating specific substitutions on the diflorasone backbone.

Chemical Name: [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate[1] Synonyms: 11-O-Propionyl Halobetasol, Halobetasol Propionate Impurity B[2] CAS Number: 181527-42-4[1][3][4]

The structure features a propionate group at the C11 position and a chloroacetyl group at the C21 position of the diflorasone steroid nucleus.

Chemical Structure

Caption: 2D structure of 11-Propionate 21-chloro diflorasone.

Physicochemical and Pharmacological Properties

Quantitative experimental data for 11-Propionate 21-chloro diflorasone is scarce. The table below summarizes its computed properties alongside experimentally determined properties of the related, well-characterized corticosteroids, Diflorasone and Diflorasone Diacetate, for comparison.

| Property | 11-Propionate 21-chloro diflorasone | Diflorasone | Diflorasone Diacetate |

| Molecular Formula | C25H31ClF2O5[1][3][5] | C22H28F2O5[6] | C26H32F2O7[7][8] |

| Molecular Weight | 484.96 g/mol [3][4][5] | 410.45 g/mol [9] | 494.53 g/mol [8] |

| LogP (Octanol/Water) | 3.7 (Computed)[1] | 2.1 (Experimental)[6] | Not Available |

| Water Solubility | Not Available | 0.0853 mg/mL or 8.53e-02 g/L[10] | Not Available |

| Pharmacological Class | Corticosteroid (inferred) | Corticosteroid, Anti-inflammatory Agent[6][7] | Corticosteroid, Anti-inflammatory Agent[7] |

| Mechanism of Action | Glucocorticoid Receptor Agonist (inferred) | Glucocorticoid Receptor Agonist[6][11] | Glucocorticoid Receptor Agonist[7] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Like all corticosteroids, 11-Propionate 21-chloro diflorasone is presumed to exert its effects by acting as an agonist for the glucocorticoid receptor (GR). This intracellular receptor modulates gene expression to produce anti-inflammatory, antipruritic, and vasoconstrictive effects.[6][10][11] The signaling cascade can be broadly divided into genomic and non-genomic pathways.

Classical Genomic Pathway

The primary mechanism involves the binding of the corticosteroid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins like heat shock protein 90 (hsp90).[12] The activated GR-ligand complex then translocates to the nucleus.[12]

In the nucleus, the complex can act in several ways:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortins.[13][14]

-

Transrepression: The activated GR can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by protein-protein interaction, thereby repressing the expression of cytokines, chemokines, and other inflammatory mediators.[7][15]

Caption: Genomic signaling pathway of glucocorticoid receptors.

Non-Genomic Pathways

Corticosteroids can also elicit rapid cellular responses that do not depend on gene transcription.[12][13] These effects are often mediated by membrane-bound glucocorticoid receptors (mGR) or through the cytoplasmic GR's interaction with intracellular signaling kinases like PI3K, AKT, and MAPKs.[12][13][16]

Experimental Protocols

While specific protocols for 11-Propionate 21-chloro diflorasone are not available, a standard methodology for evaluating the anti-inflammatory potency of a novel topical corticosteroid is the Vasoconstrictor Assay (VCA) , also known as the skin blanching assay.

General Protocol: Vasoconstrictor Assay

Objective: To assess the topical anti-inflammatory potency of a test compound by measuring its ability to cause cutaneous vasoconstriction (skin blanching).

Methodology:

-

Subject Recruitment: Healthy volunteers with normal skin on their forearms are enrolled.

-

Compound Preparation: The test compound (e.g., 11-Propionate 21-chloro diflorasone) and a reference standard (e.g., Diflorasone Diacetate) are formulated into a suitable vehicle (e.g., cream or ointment) at various concentrations. A vehicle-only control is also prepared.

-

Application: A small, standardized amount of each formulation is applied to marked, distinct sites on the volar aspect of the subjects' forearms.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance percutaneous absorption.[6][10]

-

Evaluation: After the occlusion period, the dressings are removed, and the sites are cleaned. Skin blanching at each site is visually assessed by trained evaluators at predetermined time points (e.g., 2, 4, 6, and 24 hours post-removal).

-

Scoring: The degree of blanching (vasoconstriction) is scored on a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

Data Analysis: The scores for the test compound are compared with those of the reference standard and the vehicle control to determine its relative potency.

Caption: Experimental workflow for the Vasoconstrictor Assay.

Conclusion

11-Propionate 21-chloro diflorasone is a structurally defined derivative of the potent corticosteroid diflorasone. While direct experimental data on its biological activity is lacking, its structure strongly implies that it functions as a glucocorticoid receptor agonist, sharing the well-established anti-inflammatory signaling pathways of other corticosteroids. Its identification as an impurity in Halobetasol Propionate preparations suggests it is likely pharmacologically active. Further investigation, potentially using established protocols such as the vasoconstrictor assay, is necessary to fully characterize its potency and therapeutic potential.

References

- 1. 11-Propionate 21-chloro diflorasone | C25H31ClF2O5 | CID 71587593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11-Propionate 21-chloro diflorasone | CAS No- 181527-42-4 | 11-O-Propionyl Halobetasol [chemicea.com]

- 3. omsynth.com [omsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diflorasone diacetate - Wikipedia [en.wikipedia.org]

- 9. lifetechindia.com [lifetechindia.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. echemi.com [echemi.com]

- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. academic.oup.com [academic.oup.com]

Synthesis of 11-Propionate 21-chloro diflorasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 11-Propionate 21-chloro diflorasone, a complex corticosteroid. The synthesis of this molecule presents unique challenges, particularly in achieving selective functionalization at the C11 and C21 positions. This document provides a plausible multi-step approach, including detailed hypothetical experimental protocols, based on established methodologies in steroid chemistry. The proposed route involves a strategic sequence of protection, esterification, deprotection, and chlorination reactions starting from a readily available diflorasone derivative.

Proposed Synthetic Pathway

The synthesis of 11-Propionate 21-chloro diflorasone can be envisioned to proceed through a four-step sequence starting from Diflorasone (6α,9-difluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione). The key challenge in this synthesis is the selective propionylation of the sterically hindered 11β-hydroxyl group in the presence of the 17α- and 21-hydroxyl groups. To address this, a protection strategy is proposed, followed by deprotection and final functionalization.

Experimental Protocols

The following are proposed, detailed experimental protocols for each step of the synthesis. These are based on analogous reactions reported in the literature for structurally similar corticosteroids.

Step 1: Protection of the 17,21-Dihydroxy Groups as a Cyclic Acetonide

To enable selective esterification of the 11β-hydroxyl group, the more reactive 17α- and 21-hydroxyl groups are first protected as a cyclic acetonide.

-

Reaction: Diflorasone is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), to form the 17,21-acetonide.

-

Protocol:

-

Suspend Diflorasone (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Diflorasone 17,21-acetonide.

-

Step 2: Selective Esterification of the 11β-Hydroxyl Group

With the 17- and 21-hydroxyls protected, the sterically hindered 11β-hydroxyl group can be esterified with propionyl chloride.

-

Reaction: The protected diflorasone derivative is reacted with propionyl chloride in the presence of a non-nucleophilic base, such as pyridine, to yield the 11-propionate ester.

-

Protocol:

-

Dissolve Diflorasone 17,21-acetonide (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

-

Slowly add propionyl chloride (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude 11-Propionate Diflorasone 17,21-acetonide can be purified by crystallization or column chromatography.

-

Step 3: Deprotection of the 17,21-Acetonide

The acetonide protecting group is removed under acidic conditions to regenerate the 17α- and 21-hydroxyl groups.

-

Reaction: The 17,21-acetonide is hydrolyzed using aqueous acid.

-

Protocol:

-

Dissolve the 11-Propionate Diflorasone 17,21-acetonide (1.0 eq) in a mixture of acetic acid and water (e.g., 80% acetic acid).

-

Heat the solution to 50-60 °C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 11-Propionate Diflorasone.

-

Step 4: Regioselective Chlorination of the 21-Hydroxyl Group

The final step involves the selective chlorination of the primary 21-hydroxyl group. A common method for this transformation is via a mesylate intermediate.

-

Reaction: The 21-hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by a chloride ion.

-

Protocol:

-

Mesylation: Dissolve 11-Propionate Diflorasone (1.0 eq) in anhydrous pyridine at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 2-3 hours.

-

Chlorination: To the reaction mixture containing the 21-mesylate, add lithium chloride (3.0 eq). Heat the mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain 11-Propionate 21-chloro diflorasone.

-

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of 11-Propionate 21-chloro diflorasone. These values are estimates based on typical yields for similar reactions in steroid chemistry.

| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Estimated Yield (%) |

| 1 | Diflorasone | 2,2-Dimethoxypropane, p-TSA | Acetone | RT | 4-6 | Diflorasone 17,21-acetonide | 85-95 |

| 2 | Diflorasone 17,21-acetonide | Propionyl chloride, Pyridine | Pyridine | 0 to RT | 12-16 | 11-Propionate Diflorasone 17,21-acetonide | 70-85 |

| 3 | 11-Propionate Diflorasone 17,21-acetonide | Acetic acid, Water | Acetic Acid | 50-60 | 1-2 | 11-Propionate Diflorasone | 90-98 |

| 4 | 11-Propionate Diflorasone | MsCl, Pyridine; LiCl | Pyridine | 0 to 90 | 6-9 | 11-Propionate 21-chloro diflorasone | 60-75 |

Experimental Workflow Visualization

The following diagram illustrates the key workflow for the protection-esterification-deprotection sequence, which is crucial for achieving the selective synthesis of the target molecule.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of 11-Propionate 21-chloro diflorasone. The successful execution of this synthesis would require careful optimization of each step, particularly concerning reaction conditions and purification methods. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel corticosteroids.

In-Depth Technical Guide: The In Vitro Mechanism of Action of 11-Propionate 21-Chloro Diflorasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone diacetate, a potent topical corticosteroid, exerts its anti-inflammatory effects through a well-defined intracellular signaling pathway. This technical guide delineates the in vitro mechanism of action of 11-Propionate 21-chloro diflorasone, focusing on its interaction with the glucocorticoid receptor and the subsequent downstream effects on inflammatory mediators. This document provides a comprehensive overview of its molecular interactions, supported by available data and detailed experimental methodologies, to serve as a valuable resource for researchers in dermatology and pharmacology.

Introduction

Diflorasone diacetate is a high-potency synthetic corticosteroid utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1] Its therapeutic efficacy is intrinsically linked to its molecular mechanism of action at the cellular level. Understanding this mechanism is paramount for the development of novel anti-inflammatory agents and for optimizing the clinical application of existing therapies. This guide will provide a detailed exploration of the in vitro pharmacology of diflorasone diacetate.

Glucocorticoid Receptor Binding and Activation

The primary mechanism of action of diflorasone diacetate is initiated by its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinities of Select Corticosteroids

| Compound | Receptor Source | Binding Affinity (Kd/Ki) | Reference |

|---|---|---|---|

| Dexamethasone | Human Lung | Kd = 9.36 nM | [2] |

| Mometasone Furoate | Human Lung | RRA* = 2200 | [2] |

| Fluticasone Propionate | Human Lung | RRA* = 1800 | [2] |

*Relative Receptor Affinity (RRA) compared to dexamethasone (RRA = 100).

Experimental Protocol: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to the glucocorticoid receptor is the competitive radioligand binding assay.

Objective: To determine the relative binding affinity of diflorasone diacetate for the glucocorticoid receptor.

Materials:

-

Human recombinant glucocorticoid receptor or cytosol extract from a cell line expressing GR (e.g., A549 cells).

-

Radiolabeled ligand (e.g., [3H]dexamethasone).

-

Unlabeled diflorasone diacetate and a reference compound (e.g., dexamethasone).

-

Binding buffer (e.g., Tris-HCl buffer with molybdate and dithiothreitol).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled diflorasone diacetate and the reference compound.

-

Incubate the glucocorticoid receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compounds.

-

After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Downstream Signaling Pathways

Upon binding to diflorasone diacetate, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the activated receptor-ligand complex modulates gene transcription, leading to the observed anti-inflammatory effects.[3]

Figure 1. Glucocorticoid Receptor Signaling Pathway Activated by Diflorasone Diacetate.

Inhibition of Pro-inflammatory Cytokine Production

A key anti-inflammatory action of diflorasone diacetate is the suppression of pro-inflammatory cytokine production. Glucocorticoids are known to inhibit the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] This is achieved through the transcriptional repression of the genes encoding these cytokines. While specific IC50 values for diflorasone diacetate are not widely published, data for other corticosteroids provide a reference for the expected potency (Table 2).

Table 2: In Vitro Inhibition of Cytokine Production by Corticosteroids

| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 | Reference |

|---|

| Dexamethasone | Human PBMC | LPS | TNF-α | ~2 µM |[4] |

Experimental Protocol: Cytokine Inhibition Assay

Objective: To quantify the in vitro inhibition of pro-inflammatory cytokine production by diflorasone diacetate.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) or another pro-inflammatory stimulus.

-

Diflorasone diacetate.

-

ELISA kits for the target cytokines (e.g., human IL-1β, IL-6, TNF-α).

-

Cell viability assay (e.g., MTT or trypan blue exclusion).

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of diflorasone diacetate for a specified period (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokines in the supernatants using ELISA.

-

Perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

-

Plot the percentage of cytokine inhibition against the concentration of diflorasone diacetate to determine the IC50 value.

Figure 2. Experimental Workflow for an In Vitro Cytokine Inhibition Assay.

Inhibition of Prostaglandin Synthesis

Diflorasone diacetate also suppresses the production of prostaglandins, potent mediators of inflammation. This is primarily achieved through the induction of lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is the precursor for the synthesis of prostaglandins and leukotrienes.

Induction of Lipocortin-1

The upregulation of lipocortin-1 is a key mechanism by which glucocorticoids exert their anti-inflammatory effects. Studies with other glucocorticoids, such as hydrocortisone, have demonstrated a significant increase in lipocortin-1 levels in monocytes following treatment.[5]

Table 3: Induction of Lipocortin-1 by Hydrocortisone

| Cell Type | Treatment | Time | Fold Increase in Lipocortin-1 | Reference |

|---|

| Human Monocytes | Hydrocortisone (100 mg IV) | 120 min | ~2.25-fold (intracellular) |[5] |

Experimental Protocol: Quantification of Lipocortin-1 Expression

Objective: To measure the induction of lipocortin-1 expression by diflorasone diacetate in vitro.

Materials:

-

Human monocytes or a relevant cell line.

-

Cell culture medium and supplements.

-

Diflorasone diacetate.

-

Reagents for Western blotting (antibodies against lipocortin-1 and a loading control) or an ELISA kit for lipocortin-1.

-

Lysis buffer for protein extraction.

Procedure (Western Blotting):

-

Treat cells with various concentrations of diflorasone diacetate for different time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for lipocortin-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensity and normalize to a loading control to determine the relative increase in lipocortin-1 expression.

Vasoconstrictor Activity

The vasoconstrictor activity of topical corticosteroids is a well-established in vivo bioassay that correlates with their anti-inflammatory potency. Diflorasone diacetate has been shown to be a potent vasoconstrictor, generally more potent than other high-potency reference standards such as fluocinonide and betamethasone 17-valerate.[6][7]

Conclusion

The in vitro mechanism of action of 11-Propionate 21-chloro diflorasone is a multifaceted process centered on its high-affinity binding to the glucocorticoid receptor. This interaction initiates a cascade of genomic events that collectively suppress the inflammatory response by downregulating pro-inflammatory cytokines and prostaglandins, and upregulating anti-inflammatory proteins like lipocortin-1. The detailed experimental protocols provided in this guide offer a framework for the further quantitative characterization of diflorasone diacetate's pharmacological profile, which is crucial for both basic research and the development of next-generation anti-inflammatory therapies. While specific quantitative data for diflorasone diacetate remains to be fully elucidated in publicly accessible literature, the comparative data and methodologies presented herein provide a robust foundation for its continued investigation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. | BioWorld [bioworld.com]

- 5. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Diflorasone Diacetate

Executive Summary

Diflorasone diacetate is a synthetic glucocorticoid characterized by its high potency and is primarily used in dermatology to manage inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Its biological activity is mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and the subsequent suppression of inflammatory and immune responses.[4][5] This technical guide provides a comprehensive overview of the biological activity of diflorasone diacetate, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Diflorasone diacetate exerts its pharmacological effects as an agonist of the glucocorticoid receptor.[6] The mechanism involves a cascade of molecular events that ultimately alter the transcription of target genes.

Upon topical application, diflorasone diacetate penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated receptor-ligand complex then translocates into the nucleus.[4]

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction can either upregulate or downregulate gene transcription. A key anti-inflammatory action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2][7] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2][7]

Furthermore, diflorasone diacetate represses the expression of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-2, and IL-6.[5]

Signaling Pathway

The anti-inflammatory effects of diflorasone diacetate are primarily mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps in this pathway.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]

- 3. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 6. diflorasone diacetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

An In-Depth Technical Guide to Halobetasol Propionate and its Related Compound, 11-Propionate 21-chloro diflorasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the super-potent topical corticosteroid, Halobetasol Propionate. It delves into the historical context of its development, its intricate mechanism of action through the glucocorticoid receptor signaling pathway, and its synthesis. The guide also presents a detailed examination of its physicochemical properties, potency, and pharmacokinetic profile, with quantitative data summarized for clarity. Furthermore, this document outlines detailed experimental protocols for key assays relevant to the evaluation of topical corticosteroids, including the vasoconstrictor assay, glucocorticoid receptor binding assays, and in vitro cytokine release assays. The related compound, 11-Propionate 21-chloro diflorasone, is also discussed in the context of its relationship to Halobetasol Propionate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of dermatology and corticosteroid research.

Discovery and Historical Background

The development of topical corticosteroids revolutionized dermatology, offering potent anti-inflammatory and immunosuppressive effects for a wide range of skin conditions. The journey began with the first successful use of topical hydrocortisone in 1952.[1] Subsequent research focused on modifying the basic steroid structure to enhance potency and therapeutic benefit.[1] This led to the development of fluorinated corticosteroids in the early 1960s, which were significantly more potent than their predecessors.[1]

Halobetasol Propionate, a super-high potency Class I corticosteroid, emerged from this era of intensive research and development.[2][3] It was patented in 1975 and received approval for medical use in 1990.[2] Its development represented a significant advancement in the quest for highly effective topical anti-inflammatory agents.

The related compound, 11-Propionate 21-chloro diflorasone , also known as 11-O-Propionyl Halobetasol, is recognized as a related compound and potential impurity in the synthesis of Halobetasol Propionate. Its presence and characterization are important for the quality control and regulatory aspects of Halobetasol Propionate manufacturing.

Chemical Synthesis

The synthesis of Halobetasol Propionate is a multi-step process that typically starts from diflorasone. A general synthetic pathway involves the following key steps:

-

Esterification of Diflorasone: Diflorasone is first reacted with an alkyl orthopropionate reagent to form diflorasone 17-propionate.[4]

-

Mesylation: The resulting diflorasone 17-propionate is then reacted with methanesulfonyl chloride to produce diflorasone 17-propionate-21-mesylate.[4]

-

Halogenation: Finally, the mesylate intermediate is reacted with a chloride source, such as lithium chloride, to yield Halobetasol Propionate.[4][5]

The formation of 11-Propionate 21-chloro diflorasone can occur as a byproduct during these synthetic steps, potentially through side reactions or incomplete conversions. Its presence is monitored during quality control procedures to ensure the purity of the final Halobetasol Propionate active pharmaceutical ingredient.

Physicochemical Properties

| Property | Value |

| Chemical Name | 21-chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate |

| Molecular Formula | C₂₅H₃₁ClF₂O₅ |

| Molecular Weight | 484.96 g/mol |

| CAS Number | 66852-54-8 |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water |

Mechanism of Action: Glucocorticoid Receptor Signaling

Halobetasol Propionate exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as an agonist for the glucocorticoid receptor (GR).[6] The mechanism of action involves a cascade of molecular events that ultimately modulate the expression of inflammatory genes.

The key steps in the glucocorticoid receptor signaling pathway are:

-

Ligand Binding: Being lipophilic, Halobetasol Propionate diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm. The GR, in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This exposes a nuclear localization signal on the receptor.

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.

-

Transactivation and Transrepression:

-

Transactivation: The GR-DNA binding can recruit coactivator proteins, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This transrepression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Quantitative Potency and Pharmacokinetics

Halobetasol Propionate is classified as a super-potent topical corticosteroid.[7] Its high potency is attributed to its strong binding affinity for the glucocorticoid receptor and its chemical structure, which includes fluorine substitutions that enhance its activity.

| Parameter | Value | Reference |

| Glucocorticoid Receptor Binding Affinity (IC₅₀) | ≈ 0.4–0.8 nM | [6] |

| Potency Comparison | Superior to clobetasol 17-propionate in anti-inflammatory, vasoconstrictive, and anti-proliferative effects. | [8] |

| Percutaneous Absorption | <6% of the applied dose enters circulation within 96 hours. | [2] |

A clinical study demonstrated that a fixed-combination lotion of halobetasol propionate (0.01%) and tazarotene (0.045%) significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-17A in psoriatic lesions.[9]

Experimental Protocols

Vasoconstrictor Assay

The vasoconstrictor assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroid formulations.[10][11] The principle of the assay is that corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching. The intensity of the blanching is proportional to the potency of the corticosteroid.

Protocol:

-

Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects should avoid using any topical or systemic corticosteroids for a specified period before the study.

-

Site Application: The volar aspect of the forearms is typically used. The area is cleaned, and a template with multiple application sites is placed on the skin.

-

Product Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites. Untreated sites serve as controls.

-

Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing for a specified duration to enhance penetration.

-

Application Duration: The formulations are left on the skin for a predetermined period (e.g., 6-16 hours).[12]

-

Removal: The formulations are carefully removed at the end of the application period.

-

Evaluation: Skin blanching is assessed at specified time points after removal (e.g., 2, 4, 6, and 24 hours).[10]

-

Scoring: The degree of blanching is scored visually by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.[10]

-

Data Analysis: The scores are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the formulations.

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the glucocorticoid receptor. It is a competitive assay where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor.[13][14]

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution suitable for the binding assay.

-

Prepare a solution of purified recombinant human glucocorticoid receptor.

-

Prepare a stock solution of a high-affinity radiolabeled or fluorescently labeled GR ligand (e.g., [³H]dexamethasone or a fluorescently tagged glucocorticoid).

-

Prepare serial dilutions of the test compound (e.g., Halobetasol Propionate) and a known unlabeled competitor (for control).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the assay buffer.

-

Add the radiolabeled/fluorescently labeled ligand at a fixed concentration (typically at or below its Kd).

-

Add the serially diluted test compound or control competitor.

-

Initiate the binding reaction by adding the glucocorticoid receptor preparation to each well.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

Filtration Method: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Scintillation Proximity Assay (SPA): If using SPA beads coated with a receptor-capturing molecule, the binding of the radiolabeled ligand to the receptor on the bead will bring it in close proximity to the scintillant in the bead, generating a light signal.

-

-

Detection:

-

Filtration Method: The radioactivity on the filters is measured using a scintillation counter.

-

SPA Method: The light signal is measured using a microplate scintillation counter.

-

Fluorescence Polarization: If a fluorescent ligand is used, the change in fluorescence polarization upon binding is measured.

-

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Cytokine Release Assay

This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.[15][16][17]

Protocol:

-

Cell Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or use a relevant immune cell line (e.g., macrophages or T-cells).

-

Culture the cells in a suitable medium in a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., Halobetasol Propionate) and a vehicle control.

-

Add the compound dilutions to the cell cultures and pre-incubate for a specified period (e.g., 1-2 hours).

-

-

Stimulation:

-

Stimulate the cells with a pro-inflammatory agent to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) for T-cells.

-

-

Incubation: Incubate the stimulated cells in the presence of the test compound for a defined period (e.g., 24-48 hours) to allow for cytokine secretion.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Measurement:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.

-

Topical Corticosteroid Drug Development Workflow

The development of a new topical corticosteroid like Halobetasol Propionate is a long and complex process that involves several stages, from initial discovery to market approval.

Conclusion

Halobetasol Propionate stands as a testament to the advancements in medicinal chemistry and dermatological therapy. Its high potency, mediated through the glucocorticoid receptor signaling pathway, makes it a valuable therapeutic option for severe inflammatory dermatoses. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for the continued development of new and improved topical corticosteroids with enhanced efficacy and safety profiles. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the field of dermatological drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

- 4. US8361997B2 - Process for preparing a crystalline form of halobetasol propionate - Google Patents [patents.google.com]

- 5. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 8. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 9. Fixed-combination halobetasol propionate and tazarotene topical lotion decreases TNF-α and IL-17A levels in psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]

- 11. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gmp-compliance.org [gmp-compliance.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labcorp.com [labcorp.com]

- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

An In-Depth Technical Guide to the Physicochemical Properties of CAS Number 181527-42-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 181527-42-4. This substance is chemically known as 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate, and is also recognized as Halobetasol Propionate USP Related Compound C or 11-O-Propionyl Halobetasol.[1] As a derivative of the potent corticosteroid Halobetasol Propionate, understanding its physicochemical characteristics is crucial for its identification, purification, formulation, and for assessing its potential biological activity and stability.

This document presents a compilation of available experimental and computed data, detailed experimental protocols for property determination, and a visualization of the relevant biological signaling pathway associated with the parent compound, Halobetasol Propionate.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The following tables summarize the key identifiers and a mix of experimental and computed physicochemical data for CAS number 181527-42-4 and its parent compound, Halobetasol Propionate.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 181527-42-4 |

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-Chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-11-yl Propionate |

| Synonyms | 11-Propionate 21-chloro diflorasone, Halobetasol Propionate USP Related Compound C, 11-O-Propionyl Halobetasol |

| Molecular Formula | C₂₅H₃₁ClF₂O₅[1] |

| Molecular Weight | 484.96 g/mol [1] |

| Appearance | White Solid[2] |

Table 2: Experimental and Computed Physicochemical Data

| Property | Experimental Value (Halobetasol Propionate) | Computed Value (Halobetasol Propionate) |

| Melting Point | 200-216 °C (with decomposition)[3] | Not Available |

| Boiling Point | Not Available | 570.7 ± 50.0 °C[4] |

| Water Solubility | Insoluble[3] | Not Available |

| Solubility in Organic Solvents | Soluble in ethanol (37%), DMSO (>50%), diesters (e.g., dibutyl adipate); Slightly soluble in long-chain monoesters (e.g., isopropyl myristate)[3] | Not Available |

| pKa | Not Available | 12.55 ± 0.70[4] |

| LogP (Octanol-Water Partition Coefficient) | Not Available | 3.7[5] |

| Topological Polar Surface Area | Not Available | 80.7 Ų[5] |

Note: Experimental data for CAS 181527-42-4 is limited. The data for the parent compound, Halobetasol Propionate (CAS 66852-54-8), is provided as a close structural analog.

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of corticosteroids like CAS 181527-42-4. These protocols are based on standard pharmacopeial and analytical chemistry practices.

Melting Point Determination

Method: Capillary Melting Point Method using a digital apparatus (e.g., Mel-Temp).

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition is observed is noted.

Solubility Determination

Method: Shake-Flask Method.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

Method: Potentiometric Titration.

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For compounds with very low water solubility, co-solvents and specialized software may be necessary for accurate pKa determination.

Signaling Pathway

As a corticosteroid, the biological activity of Halobetasol Propionate and its related compounds is mediated through the glucocorticoid receptor (GR). The following diagram illustrates the primary signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway of Halobetasol Propionate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of CAS number 181527-42-4, a key related compound of the potent corticosteroid Halobetasol Propionate. While experimental data for this specific impurity is not extensively available in the public domain, the provided data for the parent compound offers a reliable reference point for research and development activities. The outlined experimental protocols serve as a practical guide for the in-house characterization of this and similar molecules. Furthermore, the visualized signaling pathway of the parent compound provides essential context for its biological mechanism of action, which is anticipated to be shared by its related compounds. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the pharmaceutical field.

References

An In-depth Technical Guide to Halobetasol Propionate and its Related Compound 11-O-Propionyl Halobetasol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Halobetasol Propionate, a super-potent topical corticosteroid, with a focus on its chemical characteristics, mechanism of action, efficacy, and safety profile based on available clinical data. Additionally, it addresses the related compound, 11-O-Propionyl Halobetasol, identified as an impurity in the synthesis of the active pharmaceutical ingredient.

Core Compound Characteristics: Halobetasol Propionate

Halobetasol propionate is a synthetic corticosteroid utilized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions, particularly corticosteroid-responsive dermatoses such as plaque psoriasis.[1][2][3] It is structurally related to clobetasol and is considered one of the most potent topical steroids available for clinical use.[4]

Chemical and Physical Properties

Halobetasol propionate is a white crystalline powder that is insoluble in water.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | PubChem |

| Molecular Formula | C25H31ClF2O5 | [5][6] |

| Molecular Weight | 484.96 g/mol | [5][6][7] |

| CAS Number | 66852-54-8 | [5][8] |

| Melting Point | 220-221°C (with decomposition) | [9][10] |

| Solubility | Insoluble in water; soluble in ethanol, dimethyl sulfoxide, and diesters. | [9] |

Formulations

Halobetasol propionate is available in various topical formulations to suit different treatment areas and patient preferences, including creams, ointments, lotions, and foams, typically at a concentration of 0.05% or 0.01%.[2][3][11][12] A fixed-combination lotion containing 0.01% halobetasol propionate and 0.045% tazarotene has also been developed, leveraging polymeric emulsion technology for enhanced delivery and hydration.[13]

Mechanism of Action

The therapeutic effects of halobetasol propionate are mediated through multiple pathways at the cellular and molecular levels.[1] As a corticosteroid, its primary mechanism involves binding to intracellular glucocorticoid receptors (GRs).[1][2]

-

Genomic Pathway : Upon application, halobetasol propionate penetrates the skin and binds to cytoplasmic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1][2] Inside the nucleus, the GR-ligand complex acts as a transcription factor, modulating the expression of target genes.

-

Upregulation of Anti-inflammatory Proteins : The complex promotes the synthesis of anti-inflammatory proteins such as lipocortins (annexins).[1][5] These proteins inhibit phospholipase A2, an enzyme critical for the release of arachidonic acid from cell membranes. By blocking this step, halobetasol propionate effectively curtails the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][3][5]

-

Suppression of Pro-inflammatory Genes : The activated GR complex also suppresses the transcription of pro-inflammatory genes by interfering with key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This leads to a reduction in the production of various cytokines, chemokines, and other inflammatory mediators.[1][11]

-

-

Non-Genomic and Cellular Effects :

-

Immunosuppression : Halobetasol propionate reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages, which are key players in the pathophysiology of inflammatory skin disorders.[1][2]

-

Vasoconstriction : The compound's vasoconstrictive action helps to reduce erythema (redness) and edema (swelling) at the site of application.[3][5][12]

-

Antipruritic Effect : It alleviates itching by suppressing the release of histamine and other itch-inducing substances from mast cells and basophils.[1]

-

The following diagram illustrates the primary signaling pathway of Halobetasol Propionate.

Caption: Signaling pathway of Halobetasol Propionate in an epidermal cell.

Efficacy in Plaque Psoriasis: A Summary of Clinical Data

The efficacy of halobetasol propionate, particularly the 0.01% lotion formulation, has been rigorously evaluated in multiple Phase 3 clinical trials for the treatment of moderate to severe plaque psoriasis.

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from pooled analyses of two Phase 3 studies involving 430 participants.

Table 1: Treatment Success at Week 8 Treatment success was defined as achieving an Investigator Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline.

| Treatment Group | Study 1 Success Rate | Study 2 Success Rate | Pooled Success Rate |

| Halobetasol Propionate 0.01% Lotion | 36.5% | 38.4% | ~37.5% |

| Vehicle | 8.1% | 12.0% | ~10.1% |

| Statistical Significance | p < 0.001 | p < 0.001 | p < 0.001 |

| Source:[14] |

Table 2: Additional Efficacy Outcomes

| Assessment | Result | Note |

| Early Efficacy | Statistically significant superiority over vehicle as early as Week 2. | [14][15][16] |

| Psoriasis Signs and Symptoms | Superior reduction in signs and symptoms (e.g., erythema, plaque elevation, scaling). | [14][15][17] |

| Body Surface Area (BSA) | Superior reduction in BSA involvement compared to vehicle. | [14][15] |

| Quality of Life | Demonstrated improvement in patient-reported quality of life. | [14] |

A Phase 2 study comparing the 0.01% lotion to the 0.05% cream found comparable efficacy in achieving treatment success and reducing psoriasis signs after two weeks of daily treatment.[17]

Experimental Protocols: Clinical Trial Methodology

The primary evidence for the efficacy and safety of halobetasol propionate lotion comes from two multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.

Study Design

-

Objective : To investigate the safety and efficacy of once-daily halobetasol propionate 0.01% lotion in subjects with moderate to severe plaque psoriasis.[14][15][16]

-

Participants : 430 subjects with moderate to severe plaque psoriasis.[14][15]

-

Randomization : Subjects were randomized in a 2:1 ratio to receive either halobetasol propionate 0.01% lotion or a matching vehicle.[14][15][16]

-

Treatment Regimen : Medication was applied once daily for 8 weeks.[15][16]

-

Follow-up : A 4-week post-treatment follow-up period was included to assess safety.[14][15][16]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint : The primary outcome was treatment success at Week 8, defined by the IGA score.[14][15][16]

-

Secondary Endpoints : Included improvements in individual psoriasis signs (erythema, scaling, plaque elevation), change in Body Surface Area (BSA) affected, and a composite score of IGA×BSA.[15][16]

-

Safety Evaluation : Safety and treatment-emergent adverse events (AEs) were monitored throughout the 12-week study duration.[14][15]

The workflow for these clinical trials is depicted in the diagram below.

Caption: Workflow of Phase 3 clinical trials for Halobetasol Propionate lotion.

Safety and Tolerability Profile

Halobetasol propionate is a super-high potency corticosteroid, and its use requires careful monitoring to minimize potential side effects.[3]

-

Local Adverse Events : The most common side effects are application site reactions, including stinging, burning, pruritus, dryness, and folliculitis.[9][11] Skin atrophy, striae, and hypopigmentation are potential risks with long-term use of potent corticosteroids.[9]

-

Systemic Absorption : Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and hyperglycemia.[9][11] To mitigate this risk, treatment is typically limited to two consecutive weeks, and the total weekly dosage should not exceed 50 grams.[3]

-

Clinical Trial Safety : In the Phase 3 trials of the 0.01% lotion, the formulation was well-tolerated, with no treatment-related adverse events occurring in more than 1% of subjects.[14] This suggests a favorable safety profile for the lower concentration formulation, even with an 8-week treatment duration.[14]

Related Compound: 11-O-Propionyl Halobetasol

11-O-Propionyl Halobetasol is identified as an impurity of Halobetasol.[7] For drug development professionals, understanding and controlling such impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.

| Property | Value | Source |

| Chemical Name | 11-O-Propionyl Halobetasol | [7] |

| CAS Number | 181527-42-4 | [7] |

| Molecular Formula | C25H31ClF2O5 | [7] |

| Molecular Weight | 484.96 | [7] |

| Context | An impurity of Halobetasol. | [7] |

The presence of this and other related compounds, such as Halobetasol Propionate USP Related Compound B, is monitored during the synthesis and purification processes of the active pharmaceutical ingredient.[10][18] The development of specific crystalline forms of halobetasol propionate, as detailed in patent literature, is a strategy employed to ensure high purity and stability of the final product.[10] For researchers, the characterization of such impurities is essential for establishing comprehensive specifications for the drug substance.

References

- 1. What is the mechanism of Halobetasol Propionate? [synapse.patsnap.com]

- 2. What is Halobetasol Propionate used for? [synapse.patsnap.com]

- 3. Halobetasol Cream: Package Insert / Prescribing Information [drugs.com]

- 4. Halobetasol | C22H27ClF2O4 | CID 5311167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 11-O-Propionyl Halobetasol, CAS [[181527-42-4]] | BIOZOL [biozol.de]

- 8. Ulobetasol propionate - Wikipedia [en.wikipedia.org]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. US8361997B2 - Process for preparing a crystalline form of halobetasol propionate - Google Patents [patents.google.com]

- 11. Halobetasol-propionate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Halobetasol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 14. Safety and Efficacy of a Once-Daily Halobetasol Propionate 0.01% Lotion in the Treatment of Moderate-to-Severe Plaque Psoriasis: Results of Two Phase 3 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]